(4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione
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Overview
Description
(4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione is a compound that features a piperazine ring substituted with fluorophenyl groups and a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione typically involves the reaction of 4-fluorophenylpiperazine with a suitable thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the piperazine ring and fluorophenyl groups suggests that it may interact with various biological targets, including receptors and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl groups may enhance binding affinity and selectivity. The methanethione moiety can participate in redox reactions, potentially modulating the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)[4-(4-bromophenyl)piperazin-1-yl]methanethione: Similar structure but with bromine atoms instead of fluorine.
(4-Chlorophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanethione: Similar structure but with chlorine atoms instead of fluorine.
(4-Methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s pharmacokinetic profile and make it a valuable candidate for drug development.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2S/c18-14-3-1-13(2-4-14)17(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVXSJTGVNGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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